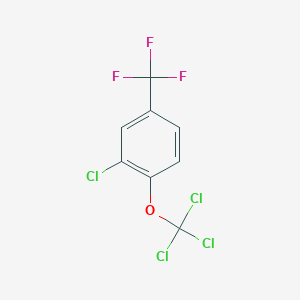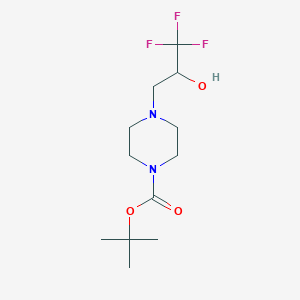
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known as 2C-T-4, is an aromatic compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that has been widely studied for its potential applications in medicinal chemistry and drug development. 2C-T-4 is a member of the trifluoromethylbenzene family, which has been studied for its unique properties and potential applications in the pharmaceutical industry. The compound is used in a variety of research applications, including medicinal chemistry, drug development, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, this compound is believed to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. The compound has been studied for its ability to inhibit certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, this compound has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor. The compound has also been studied for its potential anti-inflammatory, anti-cancer, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments has several advantages. First, the compound is relatively stable and can be stored for long periods of time without degradation. Second, the compound is relatively easy to synthesize and can be synthesized through a variety of methods. Third, the compound has a wide range of applications in scientific research and can be used in a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the compound is toxic and should be handled with care. Second, the compound is not water soluble and may not be suitable for certain experiments. Third, the compound is relatively expensive and may not be feasible for some experiments.
Zukünftige Richtungen
The potential applications of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene are vast and there are numerous potential future directions for research. Some potential future directions include: further research into the compound’s potential anti-inflammatory, anti-cancer, and anti-oxidant properties; further research into the compound’s ability to modulate the activity of certain receptors; further research into the compound’s potential applications in drug development and medicinal chemistry; further research into the compound’s potential therapeutic benefits; and further research into the compound’s potential toxicity and safety profile.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including medicinal chemistry, drug development, and biochemistry. The compound has been extensively studied for its potential applications in drug development and medicinal chemistry. In particular, this compound has been studied for its ability to act as a potent inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are responsible for metabolizing drugs. Additionally, this compound has been studied for its ability to modulate the activity of certain receptors, such as the 5-HT2A serotonin receptor.
Eigenschaften
IUPAC Name |
2-chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMKTCQHIZZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1404519.png)
![2-benzyl 1-ethyl (1S,3aR,4R,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1404521.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)


![2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid](/img/structure/B1404537.png)
![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)

![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)
![11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester](/img/structure/B1404541.png)